

7-Bromobenzo[b]thiophen-2-amine CAS 547766-28-9 properties

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Compound of Interest

Compound Name: 7-Bromobenzo[b]thiophen-2-amine

Cat. No.: B2897553

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An In-depth Technical Guide to **7-Bromobenzo[b]thiophen-2-amine** (CAS 547766-28-9)

Abstract

7-Bromobenzo[b]thiophen-2-amine is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzo[b]thiophene core is a recognized privileged scaffold, appearing in numerous biologically active compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **7-Bromobenzo[b]thiophen-2-amine**, designed for researchers, chemists, and professionals in drug development. It consolidates known data and provides expert insights into the compound's synthetic utility and characterization.

Molecular Identity and Physicochemical Properties

7-Bromobenzo[b]thiophen-2-amine is a substituted aromatic amine built on a fused bicyclic system. The presence of a primary amine at the 2-position and a bromine atom at the 7-position provides two distinct points for synthetic modification, making it a versatile building block.

Property	Value	Source(s)
CAS Number	547766-28-9	[1]
Molecular Formula	C ₈ H ₆ BrNS	[1]
Molecular Weight	228.11 g/mol	[1]
Synonyms	2-Amino-7-bromobenzo[b]thiophene	[1]
Appearance	Not specified in literature; likely a solid at room temperature.	
Melting Point	Experimental data not available in reviewed literature.	
Purity	Commercially available at ≥95%	[1] [2]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[1]
LogP (calculated)	3.246	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	0	[1]

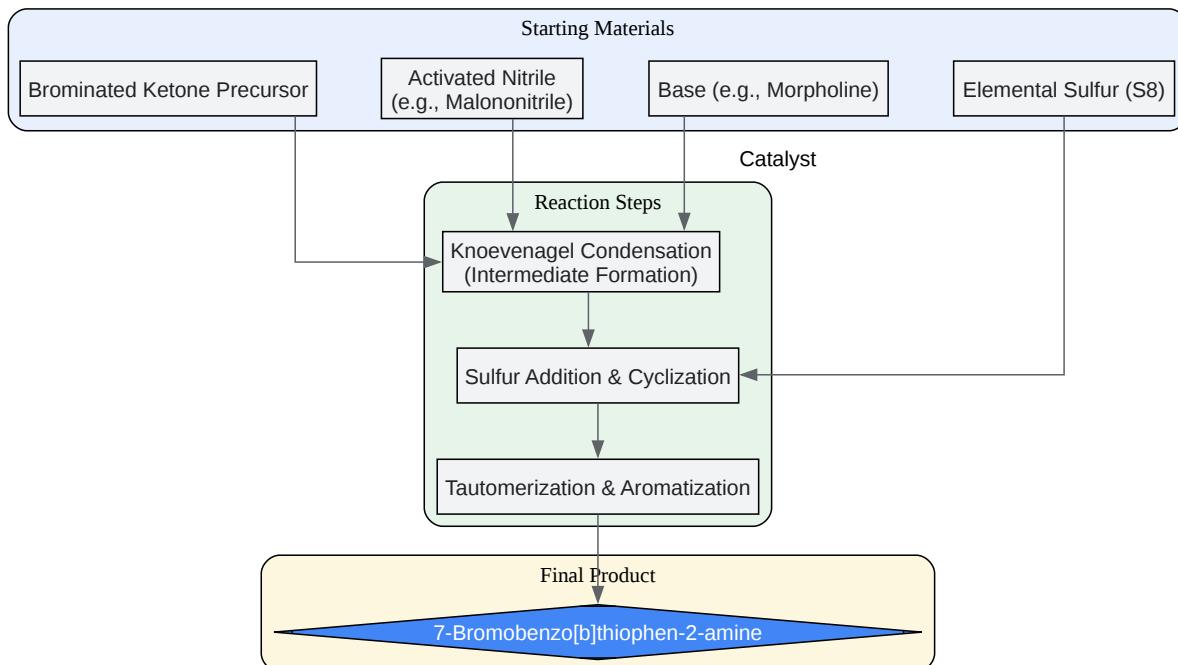
Proposed Synthesis: The Gewald Reaction

While specific literature detailing the synthesis of **7-Bromobenzo[b]thiophen-2-amine** is sparse, its structure strongly suggests a synthetic strategy based on the Gewald reaction. This robust and versatile multi-component reaction is a cornerstone for the synthesis of 2-aminothiophenes.[\[3\]](#)[\[4\]](#)[\[5\]](#) The reaction condenses a ketone or aldehyde with an α -cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[\[3\]](#)[\[4\]](#)

A plausible pathway would involve the reaction of a suitable brominated cyclohexanone derivative or a linear ketone precursor with an activated nitrile like malononitrile or ethyl cyanoacetate, elemental sulfur, and a base such as morpholine or triethylamine.

Proposed Reaction Protocol:

- Reactant Preparation: A solution of the appropriate brominated ketone precursor and an activated nitrile (e.g., malononitrile) is prepared in a suitable solvent like ethanol or dimethylformamide (DMF).
- Addition of Base and Sulfur: A catalytic amount of an organic base (e.g., morpholine) is added to the solution, followed by the addition of finely powdered elemental sulfur. The base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the nitrile.
- Reaction Execution: The mixture is heated, often to a moderate temperature (50-80 °C), to facilitate the subsequent cyclization and aromatization steps. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald syntheses.[\[6\]](#)
- Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final 2-aminothiophene product.



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Caption: Proposed Gewald reaction workflow for synthesis.

Predicted Spectral Characterization

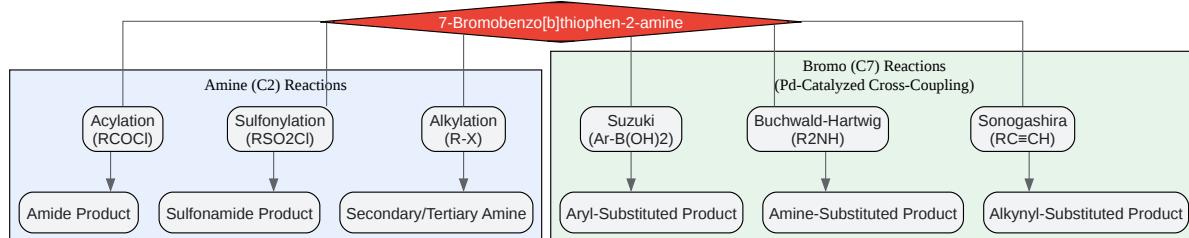
No public spectral data for **7-Bromobenzo[b]thiophen-2-amine** was found. However, based on its structure and data from analogous compounds, its key spectral features can be reliably predicted.^[7]

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Amine Protons (-NH₂): A broad singlet expected around 5.0-6.0 ppm, which would be exchangeable with D₂O.- Thiophene Proton (H3): A singlet expected in the aromatic region, likely around 6.8-7.2 ppm.- Benzene Ring Protons (H4, H5, H6): Three protons exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) in the aromatic region, typically between 7.0-7.8 ppm. The specific coupling constants would depend on their relative positions.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Approximately 8 distinct signals are expected in the range of 110-150 ppm.- C-Br Carbon (C7): The carbon attached to bromine will appear in the lower end of the aromatic region, around 115-125 ppm.- C-N Carbon (C2): The carbon attached to the amine group will be shifted downfield, expected around 145-155 ppm.
Mass Spec. (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent molecular ion peak would be observed. Crucially, it will appear as a doublet of nearly equal intensity (approx. 1:1 ratio) at m/z 227 and m/z 229, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).- Fragmentation: Potential fragmentation could involve the loss of H, NH₂, or Br radicals.

Chemical Reactivity and Synthetic Utility

The value of **7-Bromobenzo[b]thiophen-2-amine** lies in its dual reactivity. The amine and bromo substituents serve as orthogonal synthetic handles for constructing more complex molecules.

- **Amine Group Reactivity:** The primary amine at the C2 position is nucleophilic and can readily undergo standard amine reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a wide variety of functional groups.
- **Bromo Group Reactivity:** The bromine atom at the C7 position is ideally suited for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is fundamental in modern drug discovery.^[8] Common applications include:
 - **Suzuki Coupling:** Reaction with boronic acids to form aryl-aryl bonds.
 - **Buchwald-Hartwig Amination:** Reaction with amines to introduce new nitrogen-based substituents.
 - **Sonogashira Coupling:** Reaction with terminal alkynes to install alkynyl groups.
 - **Heck Coupling:** Reaction with alkenes.



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Caption: Key synthetic transformations of the title compound.

Applications in Research and Development

The benzo[b]thiophene scaffold is a key component in many compounds with significant biological activity. Derivatives of 2- and 3-aminobenzo[b]thiophenes have been extensively investigated as potent therapeutic agents.

- **Anticancer Agents:** Substituted 2-aminobenzo[b]thiophenes have been identified as powerful inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[9][10] The ability to functionalize both the amine and the aromatic ring of **7-Bromobenzo[b]thiophen-2-amine** allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.
- **Kinase Inhibitors:** The benzo[b]thiophene core serves as a scaffold for various kinase inhibitors, which are crucial in oncology and immunology.[6] Microwave-assisted synthesis of related aminobenzothiophenes has been developed to rapidly access these important pharmacophores.[6]
- **Antimicrobial Agents:** Aminated benzo-fused heterocycles, including aminobenzothiophenes, have shown potent activity against various microbes, including strains of *Mycobacterium*.[11] This compound is a valuable starting point for developing novel antibiotics to combat drug-resistant pathogens.
- **Materials Science:** The unaminated parent, 7-Bromobenzo[b]thiophene, is used as a building block for organic semiconductors in applications like Organic Light Emitting Diodes (OLEDs). [8] The introduction of an amine group provides a site for further tuning the electronic properties of derived materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **7-Bromobenzo[b]thiophen-2-amine** is not widely available, data from closely related brominated aromatic amines and thiophenes can guide safe handling procedures.

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Storage	Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[12]
Hazards (Anticipated)	- Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. - Irritation: May cause skin and serious eye irritation.
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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